3-isobutyl-8-(4-methoxybenzyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-isobutyl-8-(4-methoxybenzyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a useful research compound. Its molecular formula is C21H25N5O3 and its molecular weight is 395.463. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
3-Isobutyl-8-(4-methoxybenzyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a synthetic compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article provides a detailed overview of the biological activity of this compound, supported by research findings, data tables, and relevant case studies.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its ability to induce apoptosis in various cancer cell lines. For instance, the compound has shown cytotoxic effects against human colon cancer cells (HCT116 and HT29) and oral squamous cell carcinoma (OSCC) cells. The mechanism of action appears to involve the activation of caspase pathways and the generation of reactive oxygen species (ROS), leading to mitochondrial membrane potential depolarization and subsequent cell death .
Table 1: Cytotoxicity of this compound on Cancer Cell Lines
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
HCT116 | 15 | Apoptosis via caspase activation |
HT29 | 12 | ROS generation and mitochondrial depolarization |
OSCC (HSC-2) | 20 | Induction of apoptosis |
Selectivity Index (SI)
The selectivity index (SI) is a crucial parameter indicating the therapeutic window of a compound. The SI values for this compound suggest that it has a favorable profile compared to non-malignant cells. For example, the SI values against HGF (human gingival fibroblast) cells were significantly higher than those against OSCC cells .
Table 2: Selectivity Index Values
Cell Type | IC50 (Cancer Cells) | IC50 (Non-Malignant Cells) | SI Value |
---|---|---|---|
OSCC | 20 µM | 100 µM | 5 |
HCT116 | 15 µM | 90 µM | 6 |
The biological activity of this compound is attributed to several mechanisms:
- Apoptosis Induction : The compound activates caspase enzymes leading to programmed cell death.
- ROS Generation : Increased levels of ROS contribute to oxidative stress within cancer cells.
- Mitochondrial Dysfunction : Depolarization of the mitochondrial membrane potential is observed in treated cells.
Case Studies
Several case studies have explored the therapeutic potential of this compound in animal models. For instance:
- A study involving xenograft models demonstrated that administration of the compound resulted in significant tumor reduction compared to control groups .
- Another investigation highlighted its effectiveness in combination therapy with established chemotherapeutic agents, enhancing overall efficacy while reducing side effects .
Properties
IUPAC Name |
6-[(4-methoxyphenyl)methyl]-4,7-dimethyl-2-(2-methylpropyl)purino[7,8-a]imidazole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N5O3/c1-13(2)10-26-19(27)17-18(23(4)21(26)28)22-20-24(14(3)11-25(17)20)12-15-6-8-16(29-5)9-7-15/h6-9,11,13H,10,12H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISWFGCUSWSIOSK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C3=C(N=C2N1CC4=CC=C(C=C4)OC)N(C(=O)N(C3=O)CC(C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.